8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(4-ethylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-5-18-6-8-19(9-7-18)29-16(2)17(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)11-10-27-12-14-33-15-13-27/h6-9H,5,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLLIXXUAIXCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Related compounds such as 2-anilino-4-aryl-8h-purine derivatives have been identified as inhibitors of pdk1, suggesting potential targets in the PI3K/AKT/mTOR pathway.
Mode of Action
These interactions could lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Biochemical Pathways
If it indeed targets pdk1 as suggested by the activity of related compounds, it could potentially affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.
Result of Action
If it indeed targets pdk1 as suggested by the activity of related compounds, it could potentially inhibit cell growth and proliferation, and induce apoptosis in cancer cells.
Biological Activity
The compound 8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its chemical characteristics, biological functions, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 450.5 g/mol
- CAS Number : 887215-17-0
Biological Activity
The biological activity of this compound can be summarized in several key areas:
1. Antioxidant Properties
Research indicates that purine derivatives often exhibit antioxidant activity. Uric acid, a product of purine metabolism, is known to function as a potent antioxidant in plasma and may influence the biological activity of similar compounds by modulating oxidative stress responses . The specific compound under discussion may share these properties due to its structural similarities to other biologically active purines.
3. Potential Role in Cancer Research
Compounds similar to the one discussed have been investigated for their roles in cancer therapy. The modulation of purine metabolism can affect cell proliferation and apoptosis in cancer cells. For instance, the inhibition of certain enzymes involved in purine metabolism has been linked to reduced tumor growth in various cancer models .
Case Studies
Several studies have demonstrated the biological implications of purine derivatives:
- Study on Antioxidant Activity : A review highlighted the role of uric acid as an antioxidant and its dual nature as both protective and potentially pro-oxidant under certain conditions. This suggests that derivatives like our compound could have similar dual roles in biological systems .
- Neuronal Metabolism Study : Research involving iPS neuronal cells indicated that alterations in purine levels could lead to significant changes in cellular energy states and metabolic profiles. This underscores the importance of studying such compounds for neuroprotective properties .
Data Table: Biological Activity Comparison
| Property/Activity | 8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Related Compounds |
|---|---|---|
| Antioxidant Activity | Potentially present due to structural similarity to uric acid | Uric acid (strong antioxidant) |
| Effects on Neuronal Cells | Modulation of energy metabolism (inferred from structural analysis) | Hypoxanthine (known effects) |
| Cancer Research Applications | Potential for inhibiting tumor growth (needs further study) | Other purine derivatives |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Key structural differences among analogues are summarized below:
*Estimated based on structural similarity to analogues.
Receptor Affinity and Enzyme Inhibition
- Morpholinoethyl vs. Methoxyethyl Substitution: Morpholinoethyl derivatives (e.g., ) exhibit higher polar surface area, which may improve solubility and binding to phosphodiesterases (PDEs) or kinases compared to methoxyethyl analogues (e.g., ). For example, Zagórska et al. demonstrated that morpholine-containing derivatives show nanomolar inhibition of PDE4B and PDE10A .
- Aromatic Substitutions: The 4-ethylphenyl group (as in the target compound) balances hydrophobicity and π-π interactions.
- Methylation Patterns: 1,6,7-Trimethyl substitution (target compound) likely reduces metabolic degradation compared to mono- or dimethylated analogues (e.g., ).
Key Research Findings
PDE Inhibition: Compound 5 (Zagórska et al.) showed dual PDE4B1/PDE10A inhibition, suggesting that bulky substituents at position 8 (e.g., isoquinoline) enhance enzyme binding .
Chlorophenyl Derivatives: 8-(2-((4-chlorophenyl)amino)ethyl) analogues (e.g., ) exhibited moderate serotonin receptor (5-HT) affinity, highlighting the role of halogenated aryl groups in neurotransmission modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
